
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate
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Overview
Description
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate is an organoiodine compound that features a positively charged iodine atom bonded to both a 4-chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate typically involves the reaction of iodobenzene with 4-chloroiodobenzene in the presence of a suitable oxidizing agent. One common method involves the use of hydrogen peroxide as the oxidant in an acidic medium, which facilitates the formation of the iodonium ion. The reaction is typically carried out at room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iodine center is further oxidized.
Reduction: It can also undergo reduction reactions, leading to the formation of iodobenzene and 4-chloroiodobenzene.
Substitution: The iodonium ion can be substituted by nucleophiles, resulting in the formation of new carbon-iodine bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Higher oxidation states of iodine compounds.
Reduction: Iodobenzene and 4-chloroiodobenzene.
Substitution: Various substituted iodobenzene derivatives.
Scientific Research Applications
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate involves the formation of a highly reactive iodonium ion, which can interact with various nucleophiles. The positively charged iodine center acts as an electrophile, facilitating the formation of new bonds with nucleophilic species. This reactivity is harnessed in various synthetic applications, where the iodonium ion serves as a versatile intermediate.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(phenyl)iodanium hydrogen sulfate: Similar structure but with a bromine atom instead of chlorine.
(4-Methylphenyl)(phenyl)iodanium hydrogen sulfate: Similar structure but with a methyl group instead of chlorine.
(4-Nitrophenyl)(phenyl)iodanium hydrogen sulfate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and stability. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the iodine center, making it more reactive towards nucleophiles compared to its analogs with electron-donating groups.
Properties
CAS No. |
115973-96-1 |
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Molecular Formula |
C12H10ClIO4S |
Molecular Weight |
412.63 g/mol |
IUPAC Name |
(4-chlorophenyl)-phenyliodanium;hydrogen sulfate |
InChI |
InChI=1S/C12H9ClI.H2O4S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h1-9H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
VCMSJICAKXYBSQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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